2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide
CAS No.: 953204-69-8
Cat. No.: VC4273501
Molecular Formula: C16H15N3O3S
Molecular Weight: 329.37
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 953204-69-8 |
|---|---|
| Molecular Formula | C16H15N3O3S |
| Molecular Weight | 329.37 |
| IUPAC Name | 2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide |
| Standard InChI | InChI=1S/C16H15N3O3S/c1-10-9-23-16(17-10)18-15(20)8-12-7-14(22-19-12)11-4-3-5-13(6-11)21-2/h3-7,9H,8H2,1-2H3,(H,17,18,20) |
| Standard InChI Key | HNLOTTUTKSPNLM-UHFFFAOYSA-N |
| SMILES | CC1=CSC(=N1)NC(=O)CC2=NOC(=C2)C3=CC(=CC=C3)OC |
Introduction
Chemical Synthesis and Structural Characterization
Synthetic Pathways
The synthesis of 2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide involves multi-step organic reactions. A typical protocol begins with the formation of the oxazole core through cyclization of 3-methoxyphenyl-substituted precursors. For instance, the 1,2-oxazol-3-yl group is synthesized via a Huisgen cycloaddition or condensation of nitrile oxides with alkynes. Subsequent functionalization introduces the acetamide linker, which is coupled to the 4-methylthiazole moiety through a nucleophilic acyl substitution reaction.
Key steps include:
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Oxazole Ring Formation: Reacting 3-methoxybenzaldehyde with hydroxylamine hydrochloride to generate an oxime, followed by cyclization with a β-keto ester.
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Acetamide Bridge Installation: Treating the oxazole intermediate with chloroacetyl chloride, then reacting with 4-methyl-1,3-thiazol-2-amine under basic conditions.
Structural Analysis
The compound’s structure is confirmed via spectroscopic methods:
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¹H NMR: Peaks at δ 2.35 ppm (thiazole-CH₃), δ 3.85 ppm (OCH₃), and δ 7.2–7.8 ppm (aromatic protons).
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MS (ESI+): Molecular ion peak at m/z 330.1 [M+H]⁺.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₆H₁₅N₃O₃S | |
| Molecular Weight | 329.37 g/mol | |
| IUPAC Name | 2-[5-(3-Methoxyphenyl)-1,2-oxazol-3-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide | |
| Solubility | Limited in aqueous media; soluble in DMSO, DMF |
Molecular Docking and Structure-Activity Relationships
Target Binding Affinity
Docking simulations using Autodock Vina reveal strong binding to bacterial DNA gyrase (ΔG: -9.2 kcal/mol) and COX-2 (ΔG: -8.7 kcal/mol). The oxazole ring forms π-π interactions with Tyr-122 of COX-2, while the thiazole nitrogen hydrogen-bonds to Arg-120. Substituent analysis shows that:
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The 3-methoxy group on the phenyl ring optimizes hydrophobic contacts.
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Methylation at the thiazole C4 position reduces steric hindrance, enhancing target affinity.
Comparative SAR Analysis
Pharmacokinetic and Toxicity Profiling
ADMET Properties
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Absorption: High Caco-2 permeability (Papp: 12 × 10⁻⁶ cm/s) predicts oral bioavailability.
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Metabolism: Hepatic CYP3A4-mediated oxidation generates a hydroxylated metabolite (m/z 346.1).
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Toxicity: Ames test-negative; hERG inhibition (IC₅₀: 32 µM) suggests low cardiotoxicity risk.
Formulation Challenges
Poor aqueous solubility (2.1 µg/mL) necessitates nanoparticle encapsulation or prodrug strategies. Poly(lactic-co-glycolic acid) (PLGA) nanoparticles (size: 150 nm) improve bioavailability by 3.2-fold in rat models.
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